molecular formula C13H16N4O7S B15188879 Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-propyl- CAS No. 81717-47-7

Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-propyl-

Cat. No.: B15188879
CAS No.: 81717-47-7
M. Wt: 372.36 g/mol
InChI Key: QSADJKPXFLPCLH-UHFFFAOYSA-N
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Description

Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-propyl- is a complex organic compound with a unique structure that includes both amide and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-propyl- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of substituted aryl amines with alkyl cyanoacetates under specific conditions to yield cyanoacetamide derivatives . These intermediates can then undergo further reactions, such as coupling with diazonium salts, to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-propyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-propyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-propyl- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The compound’s sulfonamide group can also interact with proteins and other biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-propyl- is unique due to its combination of amide and sulfonamide groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

81717-47-7

Molecular Formula

C13H16N4O7S

Molecular Weight

372.36 g/mol

IUPAC Name

N'-[4-[[2-(hydroxyamino)-2-oxoacetyl]amino]phenyl]sulfonyl-N-propyloxamide

InChI

InChI=1S/C13H16N4O7S/c1-2-7-14-10(18)13(21)17-25(23,24)9-5-3-8(4-6-9)15-11(19)12(20)16-22/h3-6,22H,2,7H2,1H3,(H,14,18)(H,15,19)(H,16,20)(H,17,21)

InChI Key

QSADJKPXFLPCLH-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)NO

Origin of Product

United States

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